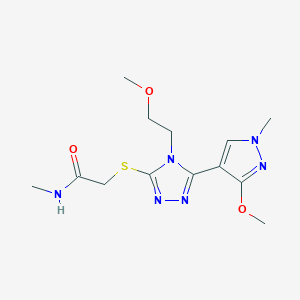
6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine' involves the synthesis of the pyrimidine ring, followed by the introduction of the pyridine and pyrazole rings, and finally the nitro group.
Starting Materials
2-chloro-6-methylpyrimidine, 2-bromo-4-nitropyrazole, 2-pyridinemethanol, sodium hydride, potassium carbonate, acetonitrile, dimethylformamide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 6-methyl-2-chloropyrimidine by reacting 2-chloro-6-methylpyrimidine with sodium hydride in dimethylformamide., Step 2: Synthesis of 6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine by reacting 6-methyl-2-chloropyrimidine with 2-bromo-4-nitropyrazole in acetonitrile., Step 3: Synthesis of N-(pyridin-2-ylmethyl)pyrimidin-4-amine by reacting 6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine with 2-pyridinemethanol and potassium carbonate in ethyl acetate., Step 4: Synthesis of 6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine by reducing the nitro group of N-(pyridin-2-ylmethyl)pyrimidin-4-amine with hydrogen gas in the presence of palladium on carbon catalyst and water.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and pests by disrupting their DNA replication process.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine has a low toxicity profile and does not have any significant biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in medicine and agriculture.
2. Development of more cost-effective synthesis methods to increase the availability of this compound.
3. Investigation of the potential use of this compound in combination with other drugs or pesticides to enhance its effectiveness.
4. Studies on the potential environmental impact of this compound and its degradation products.
5. Exploration of the potential use of this compound in other fields of science, such as material science and electronics.
Conclusion:
In conclusion, 6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a chemical compound that has shown promising results in various fields of science. Its potential applications in medicine and agriculture make it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action and potential environmental impact.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine has been studied extensively for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. In agriculture, it has been studied for its potential use as a pesticide.
Propiedades
IUPAC Name |
6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c1-10-6-13(16-7-11-4-2-3-5-15-11)19-14(18-10)20-9-12(8-17-20)21(22)23/h2-6,8-9H,7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZMEKWKYIRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)



![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)
![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)


![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide](/img/structure/B2852351.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)

methanone](/img/structure/B2852354.png)

